molecular formula C6H7BFNO2 B1386666 2-Fluoro-4-methylpyridine-5-boronic acid CAS No. 1072944-18-3

2-Fluoro-4-methylpyridine-5-boronic acid

Cat. No.: B1386666
CAS No.: 1072944-18-3
M. Wt: 154.94 g/mol
InChI Key: BAVHOAIWOSIBRD-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylpyridine-5-boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, where the boronic acid group is attached to the 5th position, a fluorine atom is attached to the 2nd position, and a methyl group is attached to the 4th position of the pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-4-methylpyridine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . It contributes to the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds . The compound’s role in this pathway can lead to the creation of new molecules with potential applications in various fields, including pharmaceuticals and materials science .

Result of Action

The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds . The compound’s action can therefore have significant implications in organic chemistry and related fields .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in the SM cross-coupling reaction can be affected by the presence of other substances, the temperature, and the pH of the environment . It’s also worth noting that the compound should be handled and stored properly to maintain its stability and effectiveness .

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-methylpyridine-5-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it a valuable tool in biochemical assays and drug design .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, this compound can impact cell proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. This compound is known to interact with proteins through its boronic acid group, forming stable complexes that can alter protein function and stability . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. This compound exhibits stability under various conditions, although it may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in potential clinical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . This compound can influence the levels of metabolites and the overall metabolic flux within cells. The boronic acid group allows it to participate in reactions that modify metabolic intermediates, thereby altering the metabolic landscape of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells, where it accumulates in specific compartments. The distribution of this compound within tissues is influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells is crucial for its role in modulating biochemical pathways and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methylpyridine-5-boronic acid typically involves the borylation of 2-fluoro-4-methylpyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylpyridine-5-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Alcohols or ketones.

    Reduction: Piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methylpyridine-5-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it can provide unique reactivity and selectivity compared to other boronic acids .

Properties

IUPAC Name

(6-fluoro-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVHOAIWOSIBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656790
Record name (6-Fluoro-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-18-3
Record name (6-Fluoro-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-methylpyridine-5-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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